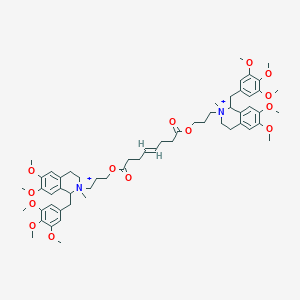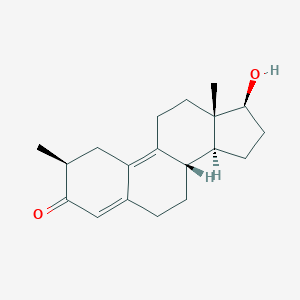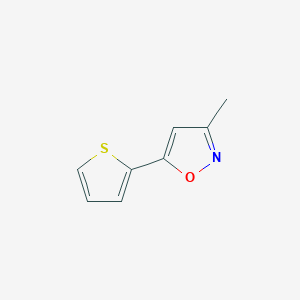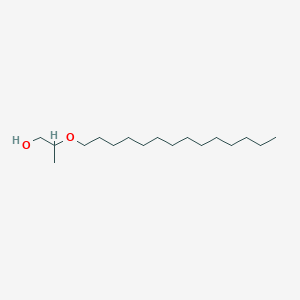
Mivacurium
Vue d'ensemble
Description
Le chlorure de mivacurium est un agent bloquant neuromusculaire non dépolarisant à action courte. Il est principalement utilisé comme relaxant musculaire squelettique lors des interventions chirurgicales et de la ventilation mécanique. Ce composé appartient au groupe des benzylisoquinoléiniums et a été synthétisé pour la première fois en 1981 . Le chlorure de this compound est connu pour son apparition rapide et sa courte durée d'action, ce qui le rend particulièrement utile en anesthésie pédiatrique et pour les interventions chirurgicales courtes .
Applications De Recherche Scientifique
Mivacurium chloride has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . Its rapid onset and short duration of action make it especially useful in pediatric anesthesia and short surgical procedures . Additionally, this compound chloride is used in research studies to understand the pharmacokinetics and pharmacodynamics of neuromuscular-blocking agents .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Mivacurium has been reported to be especially useful in the pediatric population, especially for shorter cases, and infusions can be used for longer cases without inducing tachyphylaxis . Despite other NMBA being available on the market and its side effects, this compound may still be a useful agent in short cases, particularly in the pediatric population .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorure de mivacurium est synthétisé par un processus réactionnel en deux étapes. Les matières premières comprennent l'acide (E)-oct-4-ène-1,8-dioïque et la ®-(+)-5’-méthoxylaudanosine . La première étape implique la réaction de ces matières premières pour former un intermédiaire, qui est ensuite réagi pour produire du chlorure de this compound. Les conditions réactionnelles impliquent généralement l'utilisation de dichlorométhane comme solvant et l'ajout de sels inorganiques appropriés .
Méthodes de production industrielle : La production industrielle du chlorure de this compound implique l'extraction du composé d'une solution aqueuse en utilisant du dichlorométhane. Le dichlorométhane est ensuite évaporé pour obtenir un solide amorphe, qui est dissous dans du méthanol et réévaporé pour obtenir un produit hautement pur . Cette méthode est rentable et convient à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorure de mivacurium subit une hydrolyse par la cholinestérase plasmatique, qui est sa principale voie métabolique . Il ne subit pas de dégradation de Hoffman, contrairement à certains autres agents bloquant neuromusculaire .
Réactifs et conditions courants : La réaction d'hydrolyse implique l'utilisation de la cholinestérase plasmatique comme catalyseur. Cet enzyme décompose le chlorure de this compound en ses métabolites inactifs .
Produits principaux : Les principaux produits formés à partir de l'hydrolyse du chlorure de this compound sont des métabolites inactifs qui sont excrétés par l'organisme .
4. Applications de la Recherche Scientifique
Le chlorure de this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la pharmacologie. Il est utilisé comme complément à l'anesthésie générale pour faciliter l'intubation trachéale et fournir un relâchement musculaire squelettique pendant la chirurgie ou la ventilation mécanique . Son apparition rapide et sa courte durée d'action le rendent particulièrement utile en anesthésie pédiatrique et pour les interventions chirurgicales courtes . De plus, le chlorure de this compound est utilisé dans des études de recherche pour comprendre la pharmacocinétique et la pharmacodynamie des agents bloquant neuromusculaire .
5. Mécanisme d'Action
Le chlorure de this compound exerce ses effets en se liant de manière compétitive aux récepteurs cholinergiques de la plaque motrice, antagonisant ainsi l'action de l'acétylcholine . Cela entraîne un blocage de la transmission neuromusculaire, conduisant à un relâchement musculaire. Le blocage neuromusculaire produit par le chlorure de this compound est facilement antagonisé par les inhibiteurs de l'acétylcholinestérase, tels que la néostigmine .
Composés Similaires:
- Atracurium
- Cisatracurium
- Vecuronium
- Rocuronium
Comparaison : Le chlorure de this compound est unique parmi les agents bloquant neuromusculaire en raison de son apparition rapide et de sa courte durée d'action . Contrairement à l'atracurium et au cisatracurium, le chlorure de this compound ne subit pas de dégradation de Hoffman et dépend principalement de la cholinestérase plasmatique pour son métabolisme . Cela le rend particulièrement adapté aux interventions chirurgicales courtes et à l'anesthésie pédiatrique. De plus, le chlorure de this compound a une puissance inférieure à celle de certains de ses isomères, comme le cisatracurium .
Comparaison Avec Des Composés Similaires
- Atracurium
- Cisatracurium
- Vecuronium
- Rocuronium
Comparison: Mivacurium chloride is unique among neuromuscular-blocking agents due to its rapid onset and short duration of action . Unlike atracurium and cisatracurium, this compound chloride does not undergo Hoffman degradation and relies predominantly on plasma cholinesterase for metabolism . This makes it particularly suitable for short surgical procedures and pediatric anesthesia. Additionally, this compound chloride has a lower potency compared to some of its isomers, such as cisatracurium .
Propriétés
IUPAC Name |
bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59?,60?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVYCEVXHALBSC-OTBYEXOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H80N2O14+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048333 | |
| Record name | Mivacurium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1029.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Mivacurium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.26e-05 g/L | |
| Record name | Mivacurium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Mivacurium binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine. | |
| Record name | Mivacurium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
133814-19-4, 106791-40-6 | |
| Record name | Mivacurium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133814-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mivacurium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133814194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mivacurium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mivacurium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mivacurium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)



